炔雌醇十一酸酯

描述

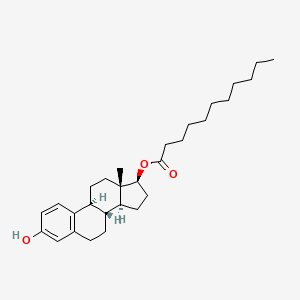

炔雌醇十一酸酯是一种合成的雌激素酯,具体而言是雌二醇的 C17β 十一酸酯。它是一种长效雌二醇前药,这意味着它在体内转化为雌二醇。 炔雌醇十一酸酯已被用于变性女性的激素疗法以及男性前列腺癌的治疗 .

科学研究应用

作用机制

炔雌醇十一酸酯作为雌激素受体的激动剂,是雌激素(如雌二醇)的生物靶标。给药后,它被水解释放雌二醇,然后与各种组织中的雌激素受体结合。这种结合激活雌激素受体,导致基因表达的变化以及随后的生理效应。 涉及的分子靶点和途径包括生殖组织、骨密度和心血管健康的调节 .

生化分析

Biochemical Properties

Estradiol undecylate functions as an estrogen and acts as an agonist of the estrogen receptor, which is the biological target of estrogens like estradiol . Upon administration, estradiol undecylate is cleaved by esterases in the liver, blood, and tissues to release estradiol and undecanoic acid . The released estradiol then binds to estrogen receptors, which are proteins that mediate the effects of estrogens in various tissues. This binding initiates a cascade of biochemical reactions that regulate gene expression and cellular functions .

Cellular Effects

Estradiol undecylate influences various types of cells and cellular processes by binding to estrogen receptors. This binding affects cell signaling pathways, gene expression, and cellular metabolism . In target tissues such as the breast, uterus, and bone, estradiol undecylate promotes cell proliferation and differentiation. It also plays a crucial role in maintaining bone density and regulating the menstrual cycle . Additionally, estradiol undecylate has been shown to impact the hypothalamic-pituitary-gonadal axis, influencing the secretion of gonadotropins and other hormones .

Molecular Mechanism

At the molecular level, estradiol undecylate exerts its effects by binding to estrogen receptors, which are intracellular proteins that function as transcription factors . This interaction modulates the transcription of target genes, leading to changes in protein synthesis and cellular function . Estradiol undecylate also influences the ubiquitination and degradation of estrogen receptors, which is a key mechanism for regulating receptor levels and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of estradiol undecylate can vary over time due to its stability and degradation. The compound is known for its prolonged duration of action, with effects lasting from 1 to 4 months depending on the dosage . Studies have shown that estradiol undecylate maintains its stability in biological systems, allowing for sustained release of estradiol over time . Long-term effects observed in in vitro and in vivo studies include changes in cellular function, hormone levels, and gene expression .

Dosage Effects in Animal Models

The effects of estradiol undecylate in animal models vary with different dosages. At lower doses, estradiol undecylate effectively suppresses testosterone levels and promotes feminization in male animals . At higher doses, it can cause adverse effects such as cardiovascular issues, fluid retention, and breast development . Threshold effects have been observed, with significant changes in hormone levels and cellular function occurring at specific dosage levels .

Metabolic Pathways

Estradiol undecylate is metabolized primarily in the liver, where it is cleaved by esterases to release estradiol and undecanoic acid . The estradiol is then further metabolized through hydroxylation, sulfation, and glucuronidation pathways . These metabolic processes involve enzymes such as cytochrome P450s, sulfotransferases, and UDP-glucuronosyltransferases . The metabolites are eventually excreted in the urine .

Transport and Distribution

Within cells and tissues, estradiol undecylate is transported and distributed via binding to plasma proteins such as albumin and sex hormone-binding globulin . This binding facilitates the transport of estradiol undecylate to target tissues, where it can exert its effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in fatty tissues and exert prolonged effects .

Subcellular Localization

Estradiol undecylate and its active form, estradiol, are primarily localized in the nucleus of target cells . Upon entering the cell, estradiol binds to estrogen receptors, which then translocate to the nucleus . In the nucleus, the receptor-ligand complex binds to DNA and regulates gene transcription . This subcellular localization is crucial for the compound’s ability to modulate gene expression and cellular function .

准备方法

合成路线和反应条件

炔雌醇十一酸酯是通过雌二醇与十一烷酸的酯化反应合成的。该反应通常涉及使用催化剂,例如硫酸或对甲苯磺酸,并在回流条件下进行。 然后通过重结晶或色谱法纯化反应混合物以获得最终产物 .

工业生产方法

在工业环境中,炔雌醇十一酸酯的生产遵循类似的原理,但规模更大。该过程涉及使用大型反应器和连续流动系统以确保产品质量一致。 纯化步骤可能包括其他技术,例如蒸馏和高效液相色谱 (HPLC),以实现所需的纯度水平 .

化学反应分析

反应类型

炔雌醇十一酸酯经历了几种类型的化学反应,包括:

常用试剂和条件

水解: 使用酯酶的酶促水解。

氧化: 氧化剂,如高锰酸钾或三氧化铬。

还原: 还原剂,如硼氢化钠或氢化铝锂。

形成的主要产物

水解: 雌二醇和十一烷酸。

氧化: 雌酮。

还原: 雌二醇的各种还原代谢产物.

相似化合物的比较

炔雌醇十一酸酯因其作用时间长而与其他雌激素酯不同。类似的化合物包括:

- 醋酸雌二醇

- 苯甲酸雌二醇

- 环戊丙酸雌二醇

- 戊酸雌二醇

- 雌二醇二十一酸酯

- 雌二醇二十一酸酯

生物活性

Estradiol undecylate is a synthetic estrogen, specifically an ester derivative of estradiol, known for its prolonged release and effectiveness in hormone replacement therapy and gender-affirming treatments. This article delves into its biological activity, pharmacodynamics, clinical applications, and associated case studies.

Estradiol undecylate is characterized by its C17β undecanoate ester, which enhances its lipid solubility and allows for extended release when administered intramuscularly. This compound acts as an agonist of estrogen receptors (ERα and ERβ), leading to the modulation of various biological pathways related to growth, differentiation, and metabolism. Upon binding to estrogen receptors, the receptor-ligand complex translocates into the nucleus, influencing gene transcription that regulates cellular functions .

Pharmacological Effects

Estradiol undecylate exhibits several pharmacological effects:

- Hormonal Regulation : It influences levels of sex hormone-binding globulin (SHBG), testosterone, cortisol, and prolactin.

- Cardiovascular Effects : Clinical trials have reported significant cardiovascular morbidity in patients treated with estradiol undecylate for prostate cancer, including peripheral edema and coronary heart disease .

- Cancer Treatment : It is utilized in hormone therapy for prostate cancer due to its anti-androgenic properties.

Clinical Applications

Estradiol undecylate is primarily used in:

- Hormone Replacement Therapy (HRT) : For menopausal women to alleviate symptoms associated with estrogen deficiency.

- Gender-Affirming Hormone Therapy : For transgender women, where it is administered at higher doses (200–800 mg/month) compared to traditional oral forms like ethinylestradiol .

Prostate Cancer Treatment

In a phase III clinical trial involving 191 patients with advanced prostate cancer, estradiol undecylate was compared with cyproterone acetate. The study found a high incidence of cardiovascular complications (76%) in the estradiol undecylate group. Notably, 67% experienced cardiovascular morbidity, while 9.5% faced mortality related to cardiovascular events .

Transgender Women

A study assessing the effects of estradiol undecylate on transgender women indicated a higher rate of hyperprolactinemia compared to those treated with ethinylestradiol. The results showed that switching to ethinylestradiol led to decreased prolactin levels in many individuals .

Side Effects and Risks

Common side effects associated with estradiol undecylate include:

- Breast tenderness

- Vaginal bleeding

- Increased risk of thromboembolic events

- Cardiovascular complications such as myocardial infarction and pulmonary embolism .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity and clinical implications of estradiol undecylate:

| Study/Trial | Population | Dosage | Key Findings |

|---|---|---|---|

| Jacobi et al. (Phase III Trial) | 191 men with prostate cancer | 100 mg/month | 76% incidence of cardiovascular complications; significant morbidity reported |

| Gender-Affirming Therapy Study | Transgender women | 200–800 mg/month | Higher incidence of hyperprolactinemia compared to ethinylestradiol; decrease in prolactin levels upon switching therapies |

属性

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHUMRBWIWWBGW-GVGNIZHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023003 | |

| Record name | Estradiol undecylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3571-53-7 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-undecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3571-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol undecylate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol undecylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol undecylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL UNDECYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N3A8MFJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。